![molecular formula C12H10N4O6S3 B12932005 4-{[5-(4-Nitrobenzene-1-sulfonyl)-1,3,4-thiadiazol-2-yl]amino}-4-sulfanylidenebutanoic acid CAS No. 6969-59-1](/img/structure/B12932005.png)
4-{[5-(4-Nitrobenzene-1-sulfonyl)-1,3,4-thiadiazol-2-yl]amino}-4-sulfanylidenebutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((5-((4-Nitrophenyl)sulfonyl)-1,3,4-thiadiazol-2-yl)amino)-4-thioxobutanoic acid is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a 4-nitrophenyl group, a sulfonyl group, and a thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-((4-Nitrophenyl)sulfonyl)-1,3,4-thiadiazol-2-yl)amino)-4-thioxobutanoic acid typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Sulfonyl Group: The 4-nitrophenylsulfonyl group is introduced through a sulfonation reaction using 4-nitrobenzenesulfonyl chloride.
Coupling Reaction: The thiadiazole derivative is then coupled with the sulfonylated intermediate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-((5-((4-Nitrophenyl)sulfonyl)-1,3,4-thiadiazol-2-yl)amino)-4-thioxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
4-((5-((4-Nitrophenyl)sulfonyl)-1,3,4-thiadiazol-2-yl)amino)-4-thioxobutanoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes and receptors involved in various diseases.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies related to its interaction with biological macromolecules and its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 4-((5-((4-Nitrophenyl)sulfonyl)-1,3,4-thiadiazol-2-yl)amino)-4-thioxobutanoic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.
Comparación Con Compuestos Similares
Similar Compounds
- **4-((5-((4-Nitrophenyl)sulfonyl)-1,3,4-thiadiazol-2-yl)amino)-4-thioxobutanoic acid
- **4-((5-((4-Nitrophenyl)sulfonyl)-1,3,4-thiadiazol-2-yl)amino)-4-thioxobutanoic acid derivatives
Uniqueness
The uniqueness of 4-((5-((4-Nitrophenyl)sulfonyl)-1,3,4-thiadiazol-2-yl)amino)-4-thioxobutanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
6969-59-1 |
|---|---|
Fórmula molecular |
C12H10N4O6S3 |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
4-[[5-(4-nitrophenyl)sulfonyl-1,3,4-thiadiazol-2-yl]amino]-4-sulfanylidenebutanoic acid |
InChI |
InChI=1S/C12H10N4O6S3/c17-10(18)6-5-9(23)13-11-14-15-12(24-11)25(21,22)8-3-1-7(2-4-8)16(19)20/h1-4H,5-6H2,(H,17,18)(H,13,14,23) |
Clave InChI |
ZZNDONSTIIBLLS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=NN=C(S2)NC(=S)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


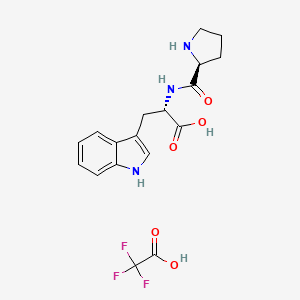
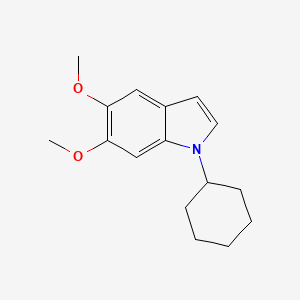
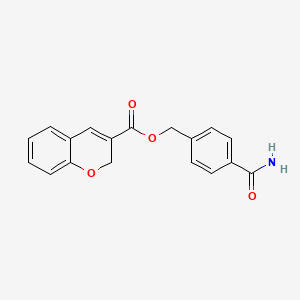
![(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12931950.png)
![Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B12931959.png)
![2-[2-(Dimethylamino)ethoxy]-3-[(4-methoxyphenyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12931964.png)
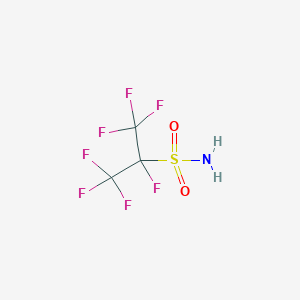
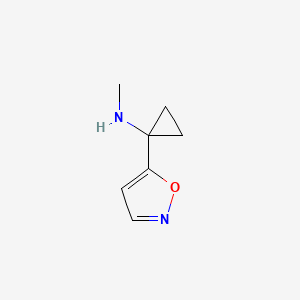
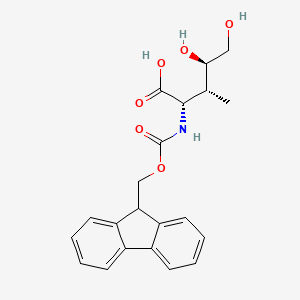
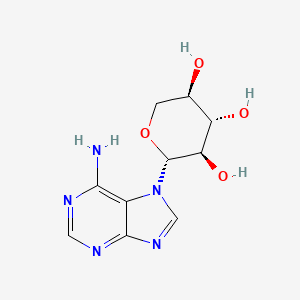
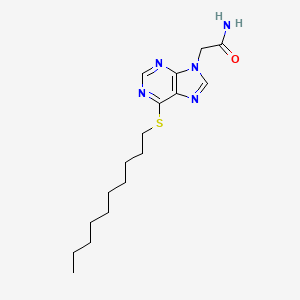

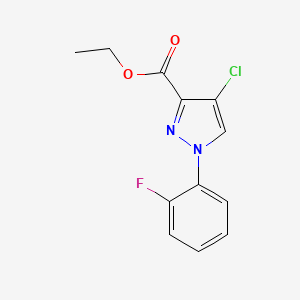
![Benzoic acid, 3-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12932009.png)
